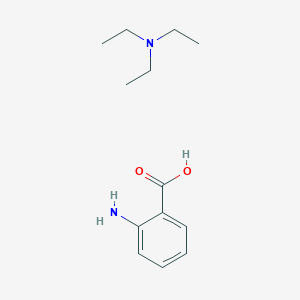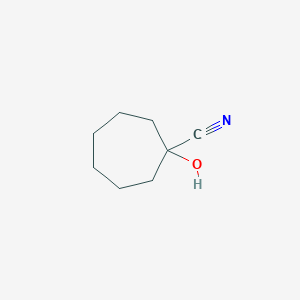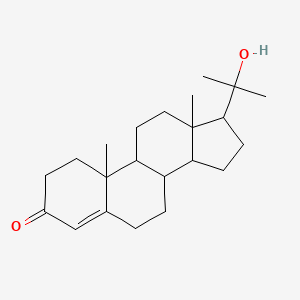
Rhodanine, 3-(3-chloro-4-iodophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodanine, 3-(3-chloro-4-iodophenyl)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core. Rhodanine derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(3-chloro-4-iodophenyl)- typically involves the reaction of 3-chloro-4-iodoaniline with rhodanine under specific conditions. The process generally includes:
Starting Materials: 3-chloro-4-iodoaniline and rhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or water. The mixture is heated to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for Rhodanine, 3-(3-chloro-4-iodophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to mix the starting materials under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification and Quality Control: Employing industrial-scale purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
科学研究应用
Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.
Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.
相似化合物的比较
Rhodanine, 3-(3-chloro-4-iodophenyl)- can be compared with other rhodanine derivatives, such as:
Rhodanine-3-acetic acid: Known for its antidiabetic properties and use in the treatment of diabetic complications.
Rhodanine-3-propionic acid: Studied for its antimicrobial and antifungal activities.
Rhodanine-3-butyric acid: Investigated for its potential anticancer properties.
Uniqueness
Rhodanine, 3-(3-chloro-4-iodophenyl)- is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can enhance its biological activity and provide distinct chemical reactivity compared to other rhodanine derivatives .
属性
CAS 编号 |
23517-57-9 |
|---|---|
分子式 |
C9H5ClINOS2 |
分子量 |
369.6 g/mol |
IUPAC 名称 |
3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChI 键 |
NOEHQZDCBDHPCY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


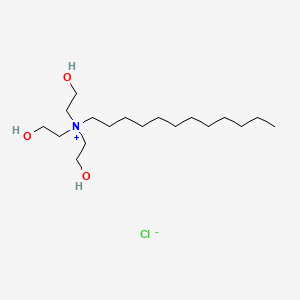
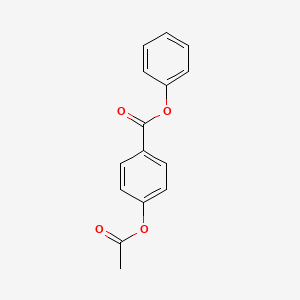
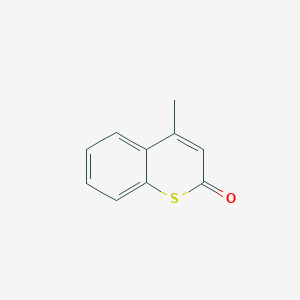
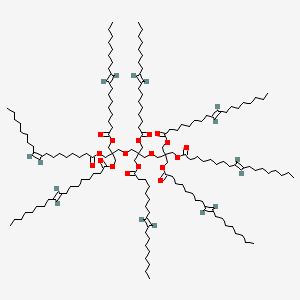
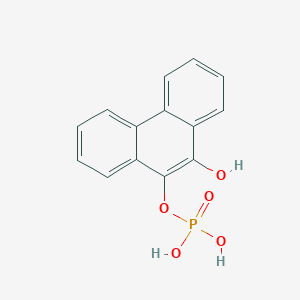
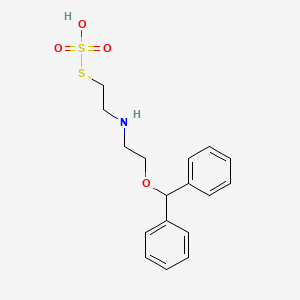
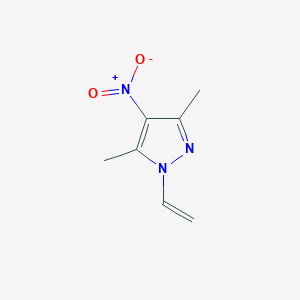
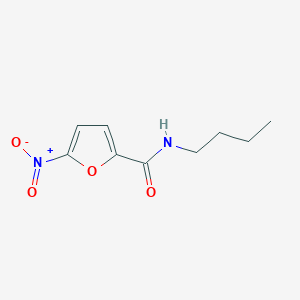
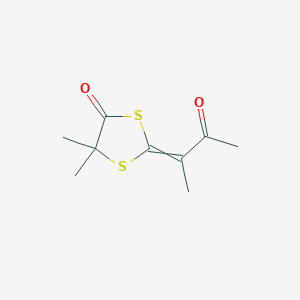
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
